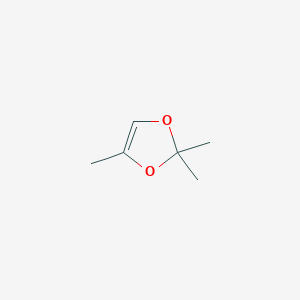![molecular formula C21H19NOS B14668036 Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]- CAS No. 51643-94-8](/img/structure/B14668036.png)
Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This particular compound is characterized by the presence of a phenyl group and a phenylmethylthio group attached to the nitrogen atom of the amide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]- typically involves the reaction of benzamide with phenylmethylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or toluene.
Catalyst: Lewis acids such as aluminum chloride or boron trifluoride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.
Industrial Production Methods
On an industrial scale, the production of Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]- may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to minimize by-products and maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the phenylmethylthio group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylmethylthio group plays a crucial role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Phenylbenzamide: Similar structure but lacks the phenylmethylthio group.
N-Methyl-N-phenylbenzamide: Contains a methyl group instead of the phenylmethylthio group.
Uniqueness
Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]- is unique due to the presence of the phenylmethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
51643-94-8 |
|---|---|
Fórmula molecular |
C21H19NOS |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N-[benzylsulfanyl(phenyl)methyl]benzamide |
InChI |
InChI=1S/C21H19NOS/c23-20(18-12-6-2-7-13-18)22-21(19-14-8-3-9-15-19)24-16-17-10-4-1-5-11-17/h1-15,21H,16H2,(H,22,23) |
Clave InChI |
YXPDOMWICGRYFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



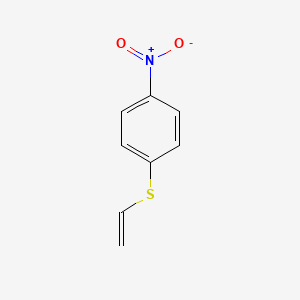
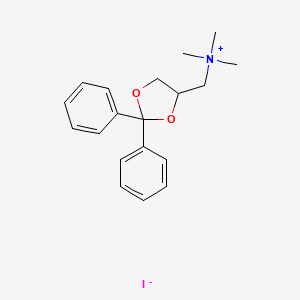

![2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol](/img/structure/B14667971.png)

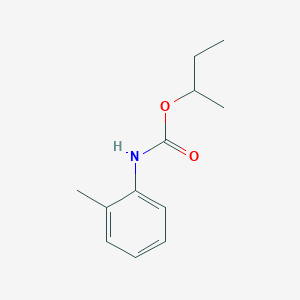
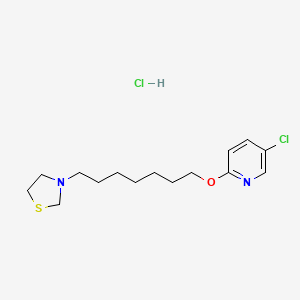
![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)

